molecular formula C9H8F3NO2 B13482070 3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbaldehyde

3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbaldehyde

Cat. No.: B13482070
M. Wt: 219.16 g/mol
InChI Key: MDECNDXLOCUJBI-UHFFFAOYSA-N
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Description

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8F3NO2. It is a pyridine derivative characterized by the presence of a trifluoroethoxy group and a carbaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde typically involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield the desired carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a chloromethyl group instead of a carbaldehyde group.

    3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol: Similar structure but with a hydroxymethyl group instead of a carbaldehyde group.

    2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A more complex structure with additional functional groups.

Uniqueness

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is unique due to the presence of both a trifluoroethoxy group and a carbaldehyde group, which confer distinct chemical reactivity and potential biological activity. Its combination of lipophilicity and reactivity makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H8F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-4H,5H2,1H3

InChI Key

MDECNDXLOCUJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C=O)OCC(F)(F)F

Origin of Product

United States

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